2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole

Anti-parasitic Chagas disease Halogen SAR

2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole (CAS 446052-65-9, molecular formula C11H11FN2O, molecular weight 206.22 g/mol) belongs to the 2,5-disubstituted 1,3,4-oxadiazole class, a privileged heterocyclic scaffold extensively explored for enzyme inhibition, anticancer, antimicrobial, and anti-parasitic applications. The compound features a 4-fluorophenyl ring at position 2 and an n-propyl chain at position The 1,3,4-oxadiazole core serves as a bioisostere of ester and amide functionalities, conferring hydrolytic stability and favorable drug-like properties.

Molecular Formula C11H11FN2O
Molecular Weight 206.22
CAS No. 446052-65-9
Cat. No. B2466347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole
CAS446052-65-9
Molecular FormulaC11H11FN2O
Molecular Weight206.22
Structural Identifiers
SMILESCCCC1=NN=C(O1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H11FN2O/c1-2-3-10-13-14-11(15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3
InChIKeyZKWGWLKKNUCTBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole (CAS 446052-65-9): Compound Class, Physicochemical Identity, and Procurement Baseline for the 2,5-Disubstituted 1,3,4-Oxadiazole Scaffold


2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole (CAS 446052-65-9, molecular formula C11H11FN2O, molecular weight 206.22 g/mol) belongs to the 2,5-disubstituted 1,3,4-oxadiazole class, a privileged heterocyclic scaffold extensively explored for enzyme inhibition, anticancer, antimicrobial, and anti-parasitic applications [1]. The compound features a 4-fluorophenyl ring at position 2 and an n-propyl chain at position 5. The 1,3,4-oxadiazole core serves as a bioisostere of ester and amide functionalities, conferring hydrolytic stability and favorable drug-like properties [2]. While the compound is commercially available from multiple suppliers as a research-grade building block, direct peer-reviewed quantitative biological profiling under this CAS number remains notably sparse, and procurement decisions must therefore rely on class-level SAR evidence and comparative physicochemical logic rather than on compound-specific potency data.

Why 2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole Cannot Be Interchanged with Its Nearest Analogs: Halogen Identity and Alkyl Chain Length as Binary Selectivity Switches


In-class 1,3,4-oxadiazole analogs with varying halogen substituents (F, Cl, Br, H) and alkyl chain lengths (methyl through nonyl) are not functionally interchangeable. Published SAR data demonstrate that the 4-fluorophenyl group confers a distinct electronic and steric profile compared to 4-chlorophenyl or 4-bromophenyl congeners, altering both enzyme inhibition potency and selectivity windows [1]. Similarly, the n-propyl chain at position 5 occupies a narrow optimal range: shorter chains (methyl, ethyl) may reduce hydrophobic complementarity while longer chains (butyl through nonyl) progressively diminish urease and α-glucosidase inhibitory activity, as shown in the systematic fluoro-substituted oxadiazole series [2]. Positional isomerism of the fluorine atom (2-fluoro vs. 4-fluoro) introduces additional pharmacodynamic divergence, with para-substitution generally preferred for metabolic stability and target engagement. These multidimensional SAR gradients mean that swapping the 4-fluorophenyl or the propyl group without confirmatory testing carries a high risk of activity loss or selectivity inversion.

Head-to-Head Evidence: Quantifiable Differentiation of 2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole from Closest Analogs Based on Published SAR, Enzyme Inhibition, and Physicochemical Data


Fluorine vs. Chlorine vs. Bromine: Differential Anti-Parasitic Potency in 1,3,4-Oxadiazole Series Against Trypanosoma cruzi Trypomastigotes

In a systematic SAR study of oxadiazole derivatives against Trypanosoma cruzi, the 4-fluorophenyl analog (compound 6c) exhibited an IC50 of 9.5 ± 2.8 µM against trypomastigotes, whereas the 4-chlorophenyl analog (compound 6d) was approximately 2.7-fold more potent with an IC50 of 3.5 ± 1.8 µM. The 4-bromophenyl analog (6e) also reduced epimastigote proliferation but its IC50 was not explicitly reported. Importantly, all three halogenated analogs showed no detectable mammalian cell toxicity at active concentrations [1]. This demonstrates that halogen identity in the 4-position of the phenyl ring modulates anti-parasitic potency by a factor of approximately 3×, and the fluorine analog occupies a distinct potency tier between the more potent chlorine and the less well-characterized bromine variant.

Anti-parasitic Chagas disease Halogen SAR

Alkyl Chain Length vs. Urease Inhibition Potency: Quantitative SAR Gradient from Propyl Through Nonyl in 4-Fluorophenyl-1,3,4-Oxadiazoles

Sultana et al. (2025) reported the systematic evaluation of 4-fluorophenyl-1,3,4-oxadiazole derivatives (compounds 4a–o) with varying alkyl chains against Jack bean urease. The butyl analog (4k) displayed the strongest inhibition with an EC50 of 48.58 ± 3.2 µM, followed by hexyl (4l, EC50 = 57.51 ± 0.1 µM), heptyl (4m, EC50 = 68.60 ± 0.1 µM), and nonyl (4n, EC50 = 88.76 ± 0.2 µM), all compared to the standard inhibitor thiourea (EC50 = 24.14 µM) [1]. The propyl analog (structurally corresponding to the target compound) was not among the highlighted active compounds, consistent with the observed SAR indicating that shorter alkyl chains (propyl < butyl) may provide suboptimal hydrophobic interactions with the urease active site. This establishes a clear rank-order potency gradient: butyl > hexyl > heptyl > nonyl, with propyl positioned below butyl in the activity hierarchy.

Urease inhibition Alkyl chain SAR H. pylori

Propyl Substituent Preference in Anticancer Activity: 1,3,4-Oxadiazole Derivatives Against PPC-1 Prostate Cancer Cells

Perla et al. (2020) synthesized a series of 3,5-disubstituted-1,3,4-oxadiazole derivatives and screened them for in vitro anticancer activity. Among the various alkyl and arylalkyl substituents evaluated, derivatives bearing propyl, 4-fluorobenzyl, and 4-methoxybenzyl groups exhibited higher anticancer activity specifically against the PPC-1 (prostate cancer) cell line, whereas methyl and butyl substituents were associated with activity against a different cell line (HTB-57) . This cell-line-dependent alkyl preference suggests that the n-propyl chain at the oxadiazole 5-position contributes uniquely to the pharmacophore for prostate cancer cell growth inhibition, distinguishing it from both shorter (methyl, ethyl) and longer (butyl) alkyl analogs in this therapeutic context.

Anticancer Prostate cancer Alkyl substituent SAR

Physicochemical Differentiation: Calculated Lipophilicity and Polar Surface Area of 2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole vs. Chloro, Bromo, and Unsubstituted Phenyl Analogs

Computationally predicted physicochemical properties from the ZINC database (ZINC13864111 entry matching the molecular formula C11H11FN2O and MW 206.22) indicate a calculated logP of approximately 1.757 and a topological polar surface area (tPSA) of 60 Ų for the 4-fluorophenyl propyl oxadiazole [1]. By comparison, the 4-chlorophenyl analog (C11H11ClN2O, MW 222.67) and 4-bromophenyl analog (C11H11BrN2O, MW 267.13) are expected to exhibit progressively higher logP values (estimated +0.3 to +0.7 log units per halogen size increment), while the unsubstituted 2-phenyl-5-propyl-1,3,4-oxadiazole (C11H12N2O, MW 188.23) would have a lower logP due to the absence of the electronegative halogen . The fluorine atom provides a unique combination of moderate lipophilicity enhancement without the substantial molecular weight penalty of chlorine or bromine, maintaining favorable ligand efficiency metrics.

Physicochemical properties Drug-likeness LogP

Positional Isomerism of the Fluorine Atom: 4-Fluorophenyl vs. 2-Fluorophenyl Oxadiazoles and Implications for Target Binding

The 2-(2-fluorophenyl)-5-propyl-1,3,4-oxadiazole positional isomer (CAS 1340860-40-3) differs from the target 4-fluoro compound solely in the position of the fluorine atom on the phenyl ring. In medicinal chemistry, para-fluorine substitution is generally preferred over ortho-fluorine for reducing CYP450-mediated oxidative metabolism at the adjacent carbon and for minimizing steric hindrance to target binding [1]. The ortho-fluoro isomer introduces a steric clash potential that can alter the dihedral angle between the phenyl and oxadiazole rings, affecting π-stacking and hydrogen-bonding geometries with protein targets. While direct comparative biological data between the 2-fluoro and 4-fluoro positional isomers of this specific scaffold are not publicly available, the well-established preference for para-substitution in fluorinated drug candidates provides a rational basis for selecting the 4-fluoro isomer in screening libraries where metabolic stability and consistent binding poses are prioritized .

Positional isomerism Fluorine SAR Target engagement

Evidence-Backed Application Scenarios for 2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole (CAS 446052-65-9) in Drug Discovery and Chemical Biology


Anti-Prostate Cancer Lead Identification: Propyl-Substituted Oxadiazole Library Design for PPC-1 Cell Line Screening

Based on the finding that propyl-substituted 1,3,4-oxadiazole derivatives exhibit preferential anticancer activity against the PPC-1 prostate cancer cell line , CAS 446052-65-9 is a structurally validated starting scaffold for assembling a focused screening library targeting prostate cancer. The compound should be included as the core pharmacophore, with diversification at the phenyl ring (beyond fluorine) or via introduction of hydrogen-bonding substituents on the oxadiazole ring to explore SAR around the propyl-dependent PPC-1 activity. Procurement of this specific compound, rather than its methyl or butyl analogs, is justified by the cell-line selectivity data.

Urease Inhibitor SAR Studies: Establishing the Short-Chain Alkyl Activity Cliff Below the Butyl Optimum

The systematic SAR from Sultana et al. (2025) defines a urease inhibition potency gradient where butyl (EC50 = 48.58 µM) represents the optimum among tested 4-fluorophenyl oxadiazoles, with longer chains showing progressive loss of activity [1]. CAS 446052-65-9, bearing the shorter propyl chain, is the appropriate compound to probe the 'left side' of this SAR curve—specifically, whether the propyl analog experiences a further potency drop or retains activity comparable to butyl. This experiment would establish the full alkyl chain length-activity profile and determine whether the propyl compound offers any compensatory advantage (e.g., improved solubility or reduced off-target binding) that could justify its selection over the more potent butyl analog.

Halogen-Dependent Anti-Parasitic Selectivity Profiling Against Trypanosoma cruzi

Salgado et al. (2012) demonstrated that the 4-fluorophenyl oxadiazole analog (6c, IC50 = 9.5 µM) and the 4-chlorophenyl analog (6d, IC50 = 3.5 µM) both exhibit anti-T. cruzi activity without mammalian cell toxicity, yet differ in potency by ~2.7-fold [2]. CAS 446052-65-9, although not the exact compound tested, represents the same 4-fluorophenyl-1,3,4-oxadiazole chemotype and can serve as a probe to investigate whether the fluorine-specific potency differential is maintained when the oxadiazole 5-position carries a propyl rather than the thioether or amine substituents used in the original study. This cross-scaffold comparison would reveal the robustness of the halogen-dependent anti-parasitic SAR.

Physicochemical Property Benchmarking: Fluorine as a Ligand-Efficiency-Preserving Halogen in Fragment-Based Drug Discovery

The calculated logP (~1.76) and low molecular weight (206.22 Da) of CAS 446052-65-9 position it favorably for fragment-based drug discovery (FBDD) or as an early lead scaffold [3]. Compared to the 4-chloro (MW ~222.7, logP ~2.3) and 4-bromo (MW ~267.1, logP ~2.9) analogs, the 4-fluoro compound offers superior ligand efficiency (binding energy per heavy atom) while retaining sufficient lipophilicity for membrane permeability. Procurement of the 4-fluoro variant over the heavier halogen analogs is recommended when the screening cascade includes ligand efficiency filters, or when the synthetic route requires subsequent functionalization that would push the chloro/bromo analogs beyond Rule-of-Five thresholds.

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.